molecular formula C28H25NO5S B281254 Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B281254
M. Wt: 487.6 g/mol
InChI Key: JSZLXQTUEZWSQW-UHFFFAOYSA-N
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Description

Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as Compound A, is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound A has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell growth and survival. In neurological disorders, this compound A has been found to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, reduction of oxidative stress and inflammation, and activation of the Nrf2-ARE pathway. These effects have been observed in various cell types and animal models, suggesting the potential for this compound A to be used as a therapeutic agent in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A is its specificity towards cancer cells and its ability to inhibit the growth of various cancer cell types. Another advantage is its ability to reduce oxidative stress and inflammation, making it a potential treatment for various inflammatory diseases. However, one limitation of this compound A is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of human clinical trials, which limits the understanding of its safety and efficacy in humans.

Future Directions

There are several future directions for the research of Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A. One direction is to further investigate its mechanism of action and its potential targets in cancer cells and neurological disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, the development of analogs of this compound A with improved properties and specificity towards certain diseases is another potential direction for future research.
Conclusion:
This compound A is a novel chemical compound that has shown promising results in various scientific research fields, including cancer research, neurological disorders, and inflammation. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. This compound A has various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, reduction of oxidative stress and inflammation, and activation of the Nrf2-ARE pathway. While there are limitations to its use, such as low solubility and lack of human clinical trials, the future directions for research on this compound A are numerous, making it a promising compound for further investigation.

Synthesis Methods

The synthesis of Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A involves a series of chemical reactions, starting with the reaction of 2-naphthylsulfonamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form an intermediate product. This intermediate product is then reacted with 2-tert-butyl-5-hydroxymethyl naphtho[1,2-b]furan-3-carboxylic acid, followed by the addition of methyl iodide to obtain the final product, this compound A.

Scientific Research Applications

Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A has shown promising results in various scientific research fields, including cancer research, neurological disorders, and inflammation. In cancer research, this compound A has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. In neurological disorders, this compound A has been shown to have a neuroprotective effect, reducing oxidative stress and inflammation in the brain. Inflammation is a common factor in many diseases, and this compound A has been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.

Properties

Molecular Formula

C28H25NO5S

Molecular Weight

487.6 g/mol

IUPAC Name

methyl 2-tert-butyl-5-(naphthalen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C28H25NO5S/c1-28(2,3)26-24(27(30)33-4)22-16-23(20-11-7-8-12-21(20)25(22)34-26)29-35(31,32)19-14-13-17-9-5-6-10-18(17)15-19/h5-16,29H,1-4H3

InChI Key

JSZLXQTUEZWSQW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC

Canonical SMILES

CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC

Origin of Product

United States

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